Antitrypanosomal agent 7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

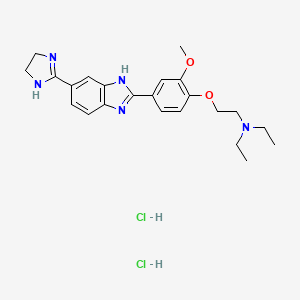

分子式 |

C23H31Cl2N5O2 |

|---|---|

分子量 |

480.4 g/mol |

IUPAC名 |

2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]-2-methoxyphenoxy]-N,N-diethylethanamine;dihydrochloride |

InChI |

InChI=1S/C23H29N5O2.2ClH/c1-4-28(5-2)12-13-30-20-9-7-17(15-21(20)29-3)23-26-18-8-6-16(14-19(18)27-23)22-24-10-11-25-22;;/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,24,25)(H,26,27);2*1H |

InChIキー |

BLRAXFLBYZMCNC-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NCCN4)OC.Cl.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Antitrypanosomal Agent 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the antitrypanosomal agent (R)-5-Chloro-N-(1-(3-methyl-3H-diazirin-3-yl)ethyl)-6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine, herein referred to as Agent 7. This[1][2][3]triazolo[1,5-a]pyrimidine (TPD) derivative has demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), positioning it as a compound of significant interest in the development of new therapeutics for this neglected tropical disease.

Core Mechanism of Action: Microtubule Targeting

The primary mechanism of action of Agent 7 is the disruption of microtubule dynamics within the trypanosome. Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, motility, and maintenance of cell shape. By targeting tubulin, the fundamental protein subunit of microtubules, Agent 7 induces cellular responses that ultimately lead to parasite death.[1]

Studies have confirmed that Agent 7 directly engages with T. brucei tubulin.[1] This interaction is believed to occur at a distinct binding site within the microtubule structure. The binding of Agent 7 to tubulin likely interferes with the polymerization and depolymerization of microtubules, leading to a cascade of downstream effects that are detrimental to the parasite.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the bioactivity of Agent 7 and its parent compound.

| Compound | Target Organism/Cell Line | Assay Type | EC50 / IC50 | Cytotoxicity (HEK293) | Reference |

| Agent 7 | T. brucei brucei Lister 427 | Resazurin cell viability | Similar to parent TPD | Similar to parent TPD | [1] |

| Parent TPD | T. brucei brucei Lister 427 | Resazurin cell viability | Potent bioactivity | Not specified | [1] |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments that have elucidated the mechanism of action of Agent 7.

Antitrypanosomal Activity Assay

This assay is employed to determine the in vitro efficacy of compounds against T. brucei.

-

Parasite Culture: T. brucei brucei Lister 427 parasites are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: Agent 7 is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

Parasites are seeded into 96-well plates at a specific density.

-

Serial dilutions of Agent 7 are added to the wells.

-

Plates are incubated for 72 hours.

-

Resazurin solution is added to each well and incubated for a further 4-6 hours.

-

Fluorescence is measured using a plate reader (excitation 530 nm, emission 590 nm).

-

-

Data Analysis: The 50% effective concentration (EC50) values are calculated using a sigmoidal dose-response curve fit (e.g., using GraphPad Prism). Assays are typically performed in biological triplicates.[1]

Photoaffinity Labeling (PAL) for Target Identification

PAL is a powerful technique used to identify the direct binding partners of a compound within a complex biological system. Agent 7 was designed as a probe for PAL studies.

-

Probe Design: Agent 7 incorporates a photoactivatable diazirine group, which upon UV irradiation forms a reactive carbene that covalently crosslinks to its binding target.

-

Experimental Workflow:

-

Whole HEK293 cells or T. brucei parasites are incubated with Agent 7.

-

The cells/parasites are irradiated with UV light to induce crosslinking.

-

Cell lysates are prepared.

-

The crosslinked protein-probe complexes are enriched, often using a "click chemistry" handle incorporated into the probe.

-

The enriched proteins are identified using mass spectrometry-based proteomics.

-

-

Confirmation: The data from PAL experiments confirmed that tubulin is a specific target of Agent 7 in both HEK293 cells and T. brucei.[1]

Signaling Pathways and Workflows

Proposed Mechanism of Action Pathway

The following diagram illustrates the proposed signaling pathway for the antitrypanosomal activity of Agent 7.

References

- 1. Design, Synthesis, and Evaluation of An Anti-trypanosomal [1,2,4]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-trypanosomal activity of 3'-fluororibonucleosides derived from 7-deazapurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

Synthesis of a Potent Antitrypanosomal Agent: A Technical Guide to Compound 18c

For Immediate Release

This technical guide provides a detailed overview of the synthesis of compound 18c , a highly potent antitrypanosomal agent. The compound, identified as 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-(piperazin-1-yl)-1,3,4-thiadiazole , has demonstrated significant in vitro activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of new therapies for this neglected tropical disease.

Introduction

Human African Trypanosomiasis remains a significant public health challenge in many parts of sub-Saharan Africa. The limitations of current treatments, including issues with toxicity and emerging resistance, underscore the urgent need for novel, effective, and safer antitrypanosomal drugs. Compound 18c has emerged from a series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives as a promising lead candidate, exhibiting sub-micromolar inhibitory activity against the bloodstream form of T. b. rhodesiense. This guide details the synthetic pathway, experimental protocols, and quantitative data associated with the preparation of this promising molecule.

Synthetic Pathway Overview

The synthesis of compound 18c is achieved through a multi-step process, commencing with the preparation of key intermediates followed by a final condensation reaction. The overall synthetic strategy is depicted below.

Figure 1. Synthetic workflow for Antitrypanosomal Agent 7 (compound 18c).

Experimental Protocols

The following protocols are based on the general methodologies reported for the synthesis of related compounds.

Step 1: Synthesis of 2-Chloro-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (Intermediate C)

A solution of 5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine (Intermediate B) in concentrated hydrochloric acid is cooled to 0-5 °C. To this stirred solution, a solution of sodium nitrite (B80452) in water is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, a solution of copper(I) chloride in concentrated hydrochloric acid is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting precipitate is filtered, washed with water, and dried to afford the crude product, which can be purified by recrystallization from a suitable solvent.

Step 2: Synthesis of tert-butyl 4-(5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate (Boc-protected 18c)

To a solution of 2-chloro-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (Intermediate C) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), N-Boc-piperazine and a base (e.g., triethylamine (B128534) or diisopropylethylamine) are added. The reaction mixture is heated and stirred for several hours. After completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-(piperazin-1-yl)-1,3,4-thiadiazole (Compound 18c)

The Boc-protected intermediate from the previous step is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM). The solution is stirred at room temperature for a few hours to effect the deprotection. The solvent and excess TFA are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, compound 18c .

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of compound 18c and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| Intermediate C | C₆H₃ClN₄O₂S | 246.63 | ~70-80 | Solid |

| Boc-protected 18c | C₁₉H₂₅N₇O₄S | 463.52 | ~60-70 | Solid |

| Compound 18c | C₁₁H₁₃N₇O₂S | 323.34 | >90 (deprotection) | Solid |

Table 1. Summary of quantitative data for the synthesis of compound 18c.

Characterization Data for Compound 18c

The structure of the final compound is confirmed by standard analytical techniques.

| Technique | Data |

| ¹H NMR | Spectral data consistent with the proposed structure, showing signals for the imidazole, piperazine, and thiadiazole protons. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |

| HRMS (ESI) | Calculated and found mass-to-charge ratios confirming the elemental composition. |

Table 2. Analytical characterization data for compound 18c.

Biological Activity

Compound 18c has demonstrated potent in vitro activity against the bloodstream form of Trypanosoma brucei rhodesiense (STIB 900 strain).

| Compound | IC₅₀ (µM) vs. T. b. rhodesiense |

| 18c | 0.012 |

Table 3. In vitro antitrypanosomal activity of compound 18c.

Logical Relationship of Synthesis

The synthesis of compound 18c follows a logical progression of functional group transformations and molecular assembly.

Technical Guide: DNA Binding Properties of Antitrypanosomal Agent 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitrypanosomal agent 7, also identified as compound 18c in the primary literature, is a potent nitro-containing heterocyclic compound with significant in vitro activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This technical guide provides a comprehensive overview of the known biological activity and the putative DNA binding properties of this agent. While peer-reviewed literature has established its potent antitrypanosomal effects, detailed characterization of its interaction with DNA is an area of ongoing investigation. This document summarizes the available quantitative data and presents detailed experimental protocols for elucidating the DNA binding characteristics of novel chemical entities like this compound.

Compound Identification and Biological Activity

This compound is chemically described as a 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivative. Its potent activity against Trypanosoma brucei rhodesiense has been documented, positioning it as a compound of interest for further drug development.

Table 1: In Vitro Antitrypanosomal Activity of Agent 7 (Compound 18c)

| Parameter | Value | Organism | Source |

| IC₅₀ | 0.71 µM | Trypanosoma brucei | [1] |

| IC₅₀ | 0.012 µM | Trypanosoma brucei rhodesiense (STIB 900) | [2] |

| Selectivity Index (SI) | 11,703 | (L6 cells / T. b. rhodesiense) | [2] |

Note: The significant difference in reported IC₅₀ values may be attributable to variations in the specific strains of Trypanosoma brucei used and the experimental conditions of the assays.

DNA Binding Properties (Putative)

Commercial suppliers have indicated that this compound exhibits a strong interaction with DNA, with a high selectivity for AT-rich regions[1]. However, at the time of this publication, specific quantitative data on its DNA binding affinity (e.g., binding constant Kb, dissociation constant Kd) and the precise mode of interaction (e.g., intercalation, minor groove binding) have not been reported in the peer-reviewed scientific literature. The following sections detail the standard experimental protocols that can be employed to rigorously characterize these properties.

Experimental Protocols for Characterizing DNA Binding

The following are detailed methodologies for key experiments used to investigate the interaction of small molecules with DNA.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to detect the formation of a drug-DNA complex. Changes in the absorption spectrum of the drug upon addition of DNA can indicate an interaction.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and dilute to the desired concentration in a buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The concentration of DNA should be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹). The purity of the DNA should be assessed by the A₂₆₀/A₂₈₀ ratio (should be >1.8).

-

-

Titration:

-

Maintain a constant concentration of the antitrypanosomal agent in a quartz cuvette.

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate for 5 minutes.

-

Record the UV-Visible spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Observe changes in the absorption spectrum, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance), and bathochromic (red shift) or hypsochromic (blue shift) shifts in the maximum wavelength of absorption.

-

These changes can be used to calculate the binding constant (Kb) using the Wolfe-Shimer equation or by plotting the data according to the Scatchard model.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method to study drug-DNA interactions, particularly for fluorescent compounds or when using fluorescent probes.

Methodology:

-

Intrinsic Fluorescence Quenching:

-

If this compound is fluorescent, its fluorescence emission can be monitored upon titration with DNA.

-

Prepare solutions as described for UV-Visible spectroscopy.

-

Excite the sample at the agent's maximum absorption wavelength and record the emission spectrum.

-

The quenching of fluorescence upon DNA addition can be analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.

-

-

Competitive Binding Assay with a Fluorescent Probe:

-

This method is used if the agent is non-fluorescent or to elucidate the binding mode.

-

Use a DNA-binding fluorescent dye with a known binding mode, such as ethidium (B1194527) bromide (intercalator) or DAPI (minor groove binder).

-

Prepare a solution of the fluorescent dye and ctDNA.

-

Titrate this solution with increasing concentrations of this compound.

-

A decrease in the fluorescence of the dye-DNA complex indicates that the agent is displacing the dye, suggesting a similar binding mode. The binding affinity can be quantified from the extent of displacement.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for detecting conformational changes in DNA upon ligand binding.[3][4]

Methodology:

-

Sample Preparation:

-

Prepare solutions of ctDNA and this compound in a suitable buffer (e.g., phosphate (B84403) buffer).

-

The buffer should have low chloride ion concentration to avoid interference with the CD signal.

-

-

Spectral Measurement:

-

Record the CD spectrum of the DNA alone in the range of 200-320 nm. B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.

-

Titrate the DNA solution with increasing concentrations of the antitrypanosomal agent and record the CD spectrum after each addition.

-

-

Data Interpretation:

-

Changes in the characteristic CD spectrum of DNA indicate conformational alterations.

-

Intercalation often leads to an increase in the intensity of both positive and negative bands and a red shift of the positive band.

-

Groove binding typically causes smaller perturbations in the DNA CD spectrum.

-

The appearance of an induced CD signal in the region of the agent's absorption can also provide information about the binding mode.[5]

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to qualitatively assess the binding of a molecule to a DNA fragment by observing changes in its migration through a gel matrix.[2]

Methodology:

-

Probe Preparation:

-

A short, specific DNA oligonucleotide (e.g., AT-rich sequence) is labeled at one end with a radioactive (³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.

-

-

Binding Reaction:

-

Incubate the labeled DNA probe with varying concentrations of this compound in a binding buffer. The buffer typically contains components to stabilize the interaction, such as glycerol.

-

-

Gel Electrophoresis:

-

The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose (B213101) gel.

-

The gel is run at a low voltage to prevent dissociation of the complex due to heat.

-

-

Detection:

-

The positions of the DNA bands are visualized by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.

-

A "shift" in the mobility of the DNA probe (a band that migrates slower than the free probe) indicates the formation of a drug-DNA complex.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for UV-Visible Spectroscopy Titration.

Caption: Workflow for Fluorescence Spectroscopy Assays.

Caption: Workflow for Circular Dichroism Spectroscopy.

Caption: Workflow for Electrophoretic Mobility Shift Assay.

Conclusion

This compound (compound 18c) is a highly potent compound against T. brucei in vitro. While its mechanism of action is proposed to involve DNA binding, particularly to AT-rich regions, this has yet to be fully elucidated and quantified in the peer-reviewed literature. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly investigate the DNA binding properties of this and other novel antitrypanosomal candidates. Such studies are critical for understanding the mechanism of action, guiding lead optimization, and developing more effective and targeted therapies for Human African Trypanosomiasis.

References

- 1. WO2017180644A1 - Therapeutic aurones - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In Vitro Activity of Antitrypanosomal Agents Against Trypanosoma brucei: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro activity of two distinct compounds referred to as "Antitrypanosomal agent 7": the adenosine (B11128) analog (+)-7-Deaza-5'-noraristeromycin and the Novartis-developed proteasome inhibitor GNF6702 . This document is intended for researchers, scientists, and drug development professionals working on novel therapies for Human African Trypanosomiasis (HAT).

Introduction

Human African Trypanosomiasis, or sleeping sickness, is a devastating parasitic disease caused by the protozoan Trypanosoma brucei. The urgent need for new, effective, and safe therapeutics has driven extensive research into novel antitrypanosomal agents. This guide focuses on the in vitro characterization of two promising, yet distinct, compounds that have been investigated for their activity against T. brucei.

(+)-7-Deaza-5'-noraristeromycin is a carbocyclic nucleoside analog. Initially synthesized as a potential inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, its potent antitrypanosomal activity has been demonstrated to occur through a different mechanism[1].

GNF6702 is a triazolopyrimidine compound identified through a high-throughput screening campaign by the Genomics Institute of the Novartis Research Foundation (GNF). It represents a novel class of kinetoplastid-selective proteasome inhibitors with potent activity against T. brucei and other trypanosomatids[2][3].

Data Presentation: Quantitative In Vitro Activity

The in vitro efficacy and selectivity of these compounds are summarized below.

Table 1: In Vitro Activity of (+)-7-Deaza-5'-noraristeromycin against Trypanosoma brucei

| T. brucei Strain | IC50 (µM) | Reference |

| T. b. brucei (Lab strain) | 0.16 | [1] |

| T. b. rhodesiense (Clinical Isolate 1) | 1.2 | [1] |

| T. b. rhodesiense (Clinical Isolate 2) | 5.3 | [1] |

| T. b. rhodesiense (Multidrug-resistant clone) | 2.5 | [1] |

Table 2: In Vitro Activity of GNF6702 against Trypanosoma brucei

| T. brucei Strain | IC50 (nM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| T. b. brucei | Single-digit nM | - | - | - | [2] |

| T. b. rhodesiense | Single-digit nM | - | - | - | [2] |

| T. b. gambiense | Single-digit nM | - | - | - | [2] |

| T. b. rhodesiense (Pentamidine-resistant) | Single-digit nM | - | - | - | [2] |

| T. b. rhodesiense (Melarsoprol-resistant) | Single-digit nM | - | - | - | [2] |

| T. b. brucei | - | HEK293 | >100 | >10 | [4] |

Note on Cytotoxicity: GNF6702 has been shown to have little toxicity against human cell lines, with a CC50 value greater than 100 µM[5]. The compound exhibits a high selectivity index, indicating a favorable safety profile in vitro[4].

Mechanism of Action

(+)-7-Deaza-5'-noraristeromycin: Potential Inhibition of Glycolysis

While initially designed as an inhibitor of S-adenosyl-L-homocysteine hydrolase, (+)-7-Deaza-5'-noraristeromycin was found to have no effect on this enzyme[1]. However, other 7-deazaadenosine analogs, such as tubercidin (B1682034), have been shown to inhibit glycolysis in T. brucei[6]. The proposed mechanism involves the inhibition of phosphoglycerate kinase, a key enzyme in the glycolytic pathway[6]. Bloodstream form T. brucei is highly dependent on glycolysis for its energy production, making this pathway an attractive drug target[7][8]. It is hypothesized that (+)-7-Deaza-5'-noraristeromycin may share this mechanism of action.

Caption: Proposed mechanism of action for (+)-7-Deaza-5'-noraristeromycin in T. brucei.

GNF6702: Inhibition of the 20S Proteasome

GNF6702 is a potent and selective inhibitor of the kinetoplastid 20S proteasome[2]. The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in various cellular processes, including cell cycle control[9]. Inhibition of the proteasome in T. brucei by GNF6702 leads to the accumulation of polyubiquitinated proteins, resulting in cell cycle arrest and eventual parasite death[9][10]. The selectivity of GNF6702 for the parasite proteasome over the human counterpart contributes to its low cytotoxicity[11].

Caption: Mechanism of action of GNF6702 via inhibition of the T. brucei 20S proteasome.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)

This assay determines the 50% inhibitory concentration (IC50) of a compound against T. brucei.

Materials:

-

Trypanosoma brucei bloodstream forms

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

96-well or 384-well microtiter plates

-

Alamar Blue (Resazurin) solution

-

Test compound and reference drug (e.g., pentamidine)

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence plate reader

Procedure:

-

Culture T. brucei bloodstream forms in HMI-9 medium to the mid-logarithmic growth phase.

-

Prepare serial dilutions of the test compound and reference drug in HMI-9 medium in a microtiter plate.

-

Add the T. brucei suspension to each well to a final density of approximately 2 x 10^4 cells/mL. Include wells with parasites only (negative control) and medium only (background control).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere[12][13].

-

Add Alamar Blue solution to each well (typically 10% of the well volume) and incubate for another 4-24 hours[14][15][16].

-

Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Caption: Workflow for the Alamar Blue in vitro antitrypanosomal activity assay.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HEK293, L6).

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compound

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight[17].

-

Prepare serial dilutions of the test compound in the cell culture medium and add to the wells. Include wells with cells only (negative control) and medium only (background control).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere[18].

-

Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals[19][20][21].

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.

Caption: Workflow for the MTT mammalian cell cytotoxicity assay.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

-

T. brucei cell lysate or purified 20S proteasome

-

Assay buffer

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (e.g., MG-132) for control

-

Test compound (e.g., GNF6702)

-

96-well black microtiter plate

-

Fluorescence plate reader

Procedure:

-

Prepare cell lysates from T. brucei or use purified 20S proteasome.

-

In a 96-well black plate, add the cell lysate or purified proteasome to the assay buffer.

-

Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (with a known proteasome inhibitor like MG-132)[22].

-

Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells to initiate the reaction[5][23][24][25].

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence kinetically or at a fixed time point at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

-

Calculate the percentage of proteasome inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for the in vitro proteasome activity assay.

Conclusion

Both (+)-7-Deaza-5'-noraristeromycin and GNF6702 demonstrate potent in vitro activity against Trypanosoma brucei, albeit through different mechanisms of action. (+)-7-Deaza-5'-noraristeromycin likely targets the essential glycolytic pathway of the parasite, while GNF6702 selectively inhibits the parasite's proteasome. The high potency and selectivity of GNF6702, in particular, make it a promising candidate for further drug development for Human African Trypanosomiasis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel antitrypanosomal agents.

References

- 1. (+)-7-Deaza-5'-noraristeromycin as an anti-trypanosomal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ubpbio.com [ubpbio.com]

- 6. The adenosine analog tubercidin inhibits glycolysis in Trypanosoma brucei as revealed by an RNA interference library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycolysis as a target for the design of new anti-trypanosome drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Inhibition of proteasome activity blocks cell cycle progression at specific phase boundaries in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2minutemedicine.com [2minutemedicine.com]

- 12. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 16. scispace.com [scispace.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. abcam.com [abcam.com]

- 23. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 25. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Physicochemical Properties of Novel Piperazine Amide Antitrypanosomal Agents

This technical guide provides a detailed overview of the physicochemical properties, biological activity, and synthesis of a series of seven promising piperazine (B1678402) amide compounds with demonstrated efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. This document is intended for researchers, scientists, and drug development professionals working on novel antitrypanosomal therapies.

A recent study focused on optimizing the physicochemical properties of a lead series of compounds to enhance their drug-likeness and therapeutic potential.[1] This guide synthesizes the key findings of this research, presenting quantitative data, experimental methodologies, and a visual representation of the research workflow.

Quantitative Data Summary

The following tables summarize the biological activity and physicochemical properties of the seven active piperazine amides (compounds 28-34) identified in the study.

Table 1: In Vitro Biological Activity

| Compound | IC50 (µM)a | CC50 (µM)b | Selectivity Index (SI)c |

| 28 | 35.3 ± 1.2 | >200 | >5.7 |

| 29 | 25.1 ± 1.1 | >200 | >8.0 |

| 30 | 15.8 ± 1.2 | >200 | >12.7 |

| 31 | 8.7 ± 1.1 | >200 | >23.0 |

| 32 | 22.4 ± 1.2 | >200 | >8.9 |

| 33 | 12.6 ± 1.1 | >200 | >15.9 |

| 34 | 10.5 ± 1.1 | >200 | >19.0 |

a Half-maximal inhibitory concentration against intracellular amastigotes of T. cruzi. b Half-maximal cytotoxic concentration against NCTC mammalian cells. c Selectivity Index = CC50 / IC50.

Table 2: Physicochemical and Drug-Likeness Properties

| Compound | clogP | clogD7.4 | tPSA (Ų) | LLEd | Drug-Likeness Score |

| 28 | 2.85 | 1.45 | 58.3 | 4.2 | 1.12 |

| 29 | 3.38 | 1.98 | 58.3 | 3.8 | 1.05 |

| 30 | 3.91 | 2.51 | 58.3 | 3.4 | 0.98 |

| 31 | 4.44 | 3.04 | 58.3 | 3.1 | 0.89 |

| 32 | 3.11 | 1.71 | 67.5 | 3.9 | 1.08 |

| 33 | 3.64 | 2.24 | 67.5 | 3.5 | 1.01 |

| 34 | 4.17 | 2.77 | 67.5 | 3.2 | 0.93 |

d Lipophilic Ligand Efficiency = pIC50 - clogP.

Experimental Protocols

The following sections detail the methodologies used for the synthesis and evaluation of the piperazine amide compounds.

General Synthesis of Piperazine Amides (28-34)

The synthesis of the target piperazine amides was achieved through a coupling reaction between the appropriate carboxylic acid and piperazine derivative.

-

Amide Coupling: The carboxylic acid (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane).

-

Coupling Agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) hydrate (B1144303) are added as coupling agents.[1]

-

Piperazine Addition: The corresponding piperazine derivative is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield the final piperazine amide.

In Vitro Antitrypanosomal Activity Assay

The activity of the compounds against the intracellular amastigote form of T. cruzi was determined as follows:

-

Cell Culture: Murine peritoneal macrophages are plated in 96-well plates and infected with trypomastigotes of the Tulahuen strain expressing the β-galactosidase gene.

-

Compound Treatment: After 24 hours of infection, the cells are washed to remove non-internalized parasites and treated with serial dilutions of the test compounds for 96 hours.

-

Activity Measurement: The assay is developed by adding chlorophenol red-β-D-galactopyranoside (CPRG) and incubating for 4 hours. The absorbance is measured at 570 nm.

-

Data Analysis: The IC50 values are calculated from dose-response curves using appropriate software.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against NCTC clone 929 mammalian cells.

-

Cell Culture: NCTC cells are plated in 96-well plates and incubated for 24 hours.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds for 72 hours.

-

Viability Measurement: Cell viability is assessed using the Alamar Blue assay.

-

Data Analysis: The CC50 values are determined from dose-response curves.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from compound design and synthesis to biological evaluation.

Caption: Experimental workflow for the synthesis, biological evaluation, and analysis of piperazine amides.

References

The Quest for New Weapons Against an Ancient Foe: A Technical Guide to the Discovery and Development of Novel Antitrypanosomal Compounds

For Researchers, Scientists, and Drug Development Professionals

Trypanosomiasis, a group of devastating diseases caused by protozoan parasites of the genus Trypanosoma, continues to pose a significant threat to human and animal health, particularly in tropical regions. The two primary forms affecting humans are Human African Trypanosomiasis (HAT), or sleeping sickness, caused by Trypanosoma brucei, and American Trypanosomiasis, or Chagas disease, caused by Trypanosoma cruzi. Existing treatments are often hampered by toxicity, limited efficacy, and emerging drug resistance, making the discovery and development of novel, safe, and effective antitrypanosomal agents a global health priority.[1][2][3][4][5] This technical guide provides an in-depth overview of the core methodologies, key findings, and future directions in the search for new antitrypanosomal compounds.

The Landscape of Antitrypanosomal Drug Discovery

The search for new antitrypanosomal drugs encompasses a wide range of strategies, from the exploration of natural product libraries to the rational design of synthetic molecules targeting specific parasite vulnerabilities.[1][6][7][8] Natural sources, including plants, marine organisms, fungi, and bacteria, have historically been a rich reservoir of bioactive compounds, yielding a diverse array of chemical scaffolds with potential therapeutic value, such as alkaloids, flavonoids, steroids, terpenes, and coumarins.[1][2][7] Concurrently, synthetic chemistry approaches have led to the development of promising drug candidates, including nitroimidazoles like fexinidazole (B1672616) and benzoxaboroles.[9][10][11]

Quantitative Assessment of Antitrypanosomal Activity

A critical step in the drug discovery pipeline is the quantitative evaluation of a compound's potency and selectivity. This is typically achieved through a series of in vitro assays that measure the compound's ability to inhibit parasite growth and its toxicity towards mammalian cells. The most common metrics used are the half-maximal inhibitory concentration (IC50) against the parasite and the half-maximal cytotoxic concentration (CC50) against a mammalian cell line. The ratio of these two values, known as the selectivity index (SI), provides a measure of the compound's therapeutic window.

Table 1: In Vitro Activity of Selected Natural Product-Derived Antitrypanosomal Compounds

| Compound Class | Compound | Target Organism | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| Tetracyclic Iridoids | Molucidin | T. brucei | 1.27 | 4.74 - 14.24 | 3.7 - 11.2 | [12] |

| ML-2-3 | T. brucei | 3.75 | >25 | >6.7 | [12] | |

| ML-F52 | T. brucei | 0.43 | 4.74 - 14.24 | 11.0 - 33.1 | [12] | |

| Triterpenes | Ursolic acid | T. brucei | 15.37 | >25 | >1.6 | [12] |

| Oleanolic acid | T. brucei | 13.68 | >25 | >1.8 | [12] | |

| Neolignan | Compound 7 | T. cruzi (amastigotes) | 4.3 | >200 | >46.5 | [13] |

Table 2: In Vitro Activity of Selected Synthetic Antitrypanosomal Compounds

| Compound Class | Compound | Target Organism | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| Nitroimidazoles | Fexinidazole Metabolites | T. brucei | Similar to parent compound | - | - | [11] |

| Benzoxaborole | SCYX-7158 | T. brucei | ~0.6 | - | - | [14] |

| 6-Amidino-2-arylbenzothiazole | Imidazoline 11b | T. brucei | - | - | IC90 = 0.12 µM | |

| Styrylquinolines | Compound 3a | T. cruzi | 14.4 | 15.6 | 1.1 | [15] |

| Compound 3c | T. cruzi | - | - | - | [15] | |

| Multitask Learning Hits | LC-6 | T. b. brucei, T. b. rhodesiense, T. cruzi | 0.01 - 0.072 | >10,000 | >10,000 | [16] |

Experimental Protocols: A Foundation for Discovery

Reproducible and standardized experimental protocols are the bedrock of successful drug discovery. Below are detailed methodologies for key in vitro assays commonly employed in antitrypanosomal research.

In Vitro Antitrypanosomal Assay against Trypanosoma brucei

This protocol outlines a standard method for determining the in vitro efficacy of compounds against the bloodstream form of T. brucei.[17]

1. Parasite Culture:

-

Maintain bloodstream forms of Trypanosoma brucei brucei (e.g., strain 427) in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% heat-inactivated fetal bovine serum (FBS).[17]

-

Incubate cultures at 37°C in a humidified atmosphere with 5% CO2.[17]

2. Assay Setup:

-

Use a 2-day old culture in the exponential growth phase.[17]

-

Dilute the parasite culture with fresh medium to a final concentration of 5,000 parasites/mL.[17]

-

Prepare stock solutions of test compounds in dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in the assay should not exceed 0.5%.[17]

-

In a clear 96-well microplate, add 4 µL of diluted test compound to each well.[17]

-

Add 196 µL of the parasite suspension to each well for a total volume of 200 µL.[17]

-

Include a positive control (e.g., pentamidine) and a negative control (vehicle only).

3. Incubation and Measurement:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.[17]

-

After incubation, add a viability indicator dye (e.g., AlamarBlue or resazurin) and incubate for an additional 4-6 hours.

-

Measure fluorescence or absorbance using a microplate reader at the appropriate wavelengths (e.g., 544 nm excitation and 590 nm emission for resazurin).[17]

4. Data Analysis:

-

Calculate the percentage of parasite growth inhibition relative to the negative control.

-

For dose-response analysis, screen active compounds at a range of concentrations (e.g., 0.4 to 10 µg/mL).[17]

-

Determine the IC50 and IC90 values by fitting the dose-response data to a suitable model using software such as XLfit.[17]

In Vitro Anti-Amastigote Assay against Trypanosoma cruzi

This protocol describes a method for evaluating compound activity against the clinically relevant intracellular amastigote form of T. cruzi.[13]

1. Host Cell Culture:

-

Culture a suitable host cell line, such as peritoneal macrophages from BALB/c mice or the L929 fibroblast cell line.[13]

-

Seed the host cells onto 16-well chamber slides and incubate for 24 hours to allow for adherence.[13]

2. Parasite Infection:

-

Infect the adherent host cells with trypomastigote forms of T. cruzi at a parasite-to-host cell ratio of 10:1.[13]

-

Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow for parasite invasion.[13]

-

Wash the cells to remove any free, non-internalized parasites.[13]

3. Compound Treatment and Incubation:

-

Add fresh medium containing the test compounds at various concentrations to the infected cells.[13] Benznidazole is typically used as a positive control.[13]

-

Incubate the plates for an additional 48 hours at 37°C in a 5% CO2 incubator.[13]

4. Assessment of Activity:

-

After incubation, fix the slides with methanol (B129727) and stain with Giemsa.[13]

-

Determine the number of intracellular amastigotes per host cell by light microscopy.[13]

-

Calculate the IC50 value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.[13]

Cytotoxicity Assay against Mammalian Cells

This protocol is for assessing the toxicity of compounds against a mammalian cell line, which is crucial for determining selectivity.

1. Cell Culture:

-

Culture a mammalian cell line, such as THP-1 (human monocytic cell line) or L929 (mouse fibroblast cell line), in an appropriate medium (e.g., RPMI 1640) supplemented with 10% FBS.[13][17]

-

Seed the cells into 96-well plates at a suitable density.

2. Compound Treatment:

-

Add the test compounds at a range of concentrations to the cells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

3. Viability Measurement:

-

Assess cell viability using a colorimetric or fluorometric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay or a resazurin-based assay.[13][15]

-

Measure the absorbance or fluorescence using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Path to New Treatments: Workflows and Pathways

Understanding the logical flow of the drug discovery process and the biological pathways targeted by potential drugs is essential for efficient research and development.

References

- 1. Natural Products as a Source for Antileishmanial and Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natural products to anti-trypanosomal drugs: an overview of new drug prototypes for American Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural products active against African trypanosomes: a step towards new drugs - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Development of novel drugs for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. New Drugs for Human African Trypanosomiasis: A Twenty First Century Success Story | MDPI [mdpi.com]

- 15. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multitask learning-driven identification of novel antitrypanosomal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Antitrypanosomal Agent 7 Against Kinetoplastids: A Technical Guide

This technical guide provides a detailed overview of the initial screening of a promising antitrypanosomal agent, designated as compound 7, a neolignan isolated from Nectandra leucantha. The document is intended for researchers, scientists, and drug development professionals working on novel therapies for kinetoplastid infections, such as Chagas disease.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The initial screening of Antitrypanosomal agent 7 (henceforth referred to as Compound 7) focused on its activity against the clinically relevant intracellular amastigote form of Trypanosoma cruzi, the causative agent of Chagas disease. The results are summarized below, with the standard drug benznidazole (B1666585) included for comparison.

| Compound | Target Organism & Stage | IC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) |

| Compound 7 | T. cruzi (intracellular amastigotes) | 4.2 - 4.3 | NCTC fibroblasts (L929) | > 200 | > 47.6 |

| Benznidazole | T. cruzi (intracellular amastigotes) | 5.5 | NCTC fibroblasts (L929) | > 189.25 (calculated from SI) | 34.5 |

| Data sourced from a study on neolignan-inspired natural products.[1] |

Interpretation: Compound 7 demonstrated potent activity against intracellular T. cruzi amastigotes, with an IC50 value of approximately 4.2 µM, which is superior to the standard drug benznidazole (IC50 of 5.5 µM)[1]. Furthermore, Compound 7 exhibited no significant cytotoxicity against mammalian fibroblast cells at the highest tested concentrations (CC50 > 200 µM)[1]. This resulted in a high Selectivity Index (SI) of over 47.6, surpassing that of benznidazole (SI = 34.5), indicating a promising safety profile and a favorable window for therapeutic efficacy[1].

Experimental Protocols

The following sections detail the methodologies employed for the in vitro screening of Compound 7.

This protocol outlines the procedure for determining the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote forms of T. cruzi.

Cell and Parasite Culture:

-

Host Cells: NCTC clone L929 fibroblasts are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Parasites: Trypanosoma cruzi trypomastigotes are maintained in the same cell line.

Experimental Procedure:

-

Cell Seeding: L929 fibroblasts are seeded into 96-well microplates at a density of 6 x 10⁴ cells per well.

-

Infection: After cell adhesion, the cultures are infected with trypomastigotes at a parasite-to-cell ratio of 10:1.

-

Compound Application: Following a 24-hour incubation period to allow for parasite invasion and differentiation into amastigotes, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Compound 7) or the reference drug (benznidazole).

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Quantification: The number of intracellular amastigotes is quantified by counting at least 300 cells per well using light microscopy.

-

Data Analysis: The IC50 value, defined as the concentration of the compound that reduces the number of parasites by 50% relative to untreated controls, is calculated using linear regression analysis[2].

This protocol is used to determine the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line, assessing its potential toxicity.

Experimental Procedure:

-

Cell Seeding: NCTC clone L929 cells are seeded in 96-well plates at a density of 6 x 10⁴ cells per well.

-

Compound Exposure: The cells are incubated with the test compounds at various concentrations (e.g., ranging from 1.56 µM to 200 µM) for 48 hours at 37°C in a 5% CO₂ incubator[1].

-

MTT Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The optical density is measured using a microplate reader at a wavelength of 570 nm[1].

-

Data Analysis: The CC50 value, the concentration that reduces cell viability by 50% compared to untreated controls, is determined.

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of a drug candidate. It represents the ratio of the compound's toxicity to its desired activity. A higher SI value indicates greater selectivity for the parasite over host cells.

Formula: SI = CC50 (against mammalian cells) / IC50 (against parasites)[1][2]

Visualizations: Workflows and Concepts

The following diagrams illustrate the experimental workflow and key concepts in the initial screening of antitrypanosomal agents.

Caption: General workflow for the in vitro screening of antitrypanosomal agents.

Caption: Conceptual diagram illustrating the calculation of the Selectivity Index.

Caption: Potential molecular targets for antitrypanosomal agents in kinetoplastids.

References

Exploring the Chemical Space of Antitrypanosomal Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trypanosomiasis, encompassing both Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei and Chagas disease caused by Trypanosoma cruzi, continues to pose a significant global health challenge. The existing therapeutic arsenal (B13267) is limited, often hampered by issues of toxicity, complex administration routes, and emerging drug resistance. This guide delves into the diverse chemical space of antitrypanosomal agents, offering a comprehensive overview of current drugs, novel chemical scaffolds, targeted signaling pathways, and the experimental methodologies underpinning their discovery and development.

Current Antitrypanosomal Drug Classes and Mechanisms of Action

The current chemotherapy for trypanosomiasis relies on a small number of drugs, many of which were developed decades ago. Their mechanisms of action, where known, are varied and often exploit unique aspects of trypanosome biology.

-

Melarsoprol: An arsenic-based drug that is thought to inhibit mitosis in trypanosomes.[1][2]

-

Nifurtimox: This nitroheterocyclic compound is believed to induce a reduction in mitochondrial protein abundance.[1][2] It is used to treat both HAT and Chagas disease.[3][4]

-

Pentamidine: This diamidine compound leads to the progressive loss of kinetoplast DNA and disrupts the mitochondrial membrane potential.[1][2] It is primarily used for the first stage of HAT.[1]

-

Suramin: A polysulfonated naphthylamine that inhibits cytokinesis.[1][2] Its entry into the trypanosome is facilitated by endocytosis.[5]

-

Eflornithine: This drug acts as a specific inhibitor of ornithine decarboxylase, a key enzyme in polyamine biosynthesis.[1][2] It enters the parasite via an amino-acid transporter.[5]

-

Benznidazole: Along with nifurtimox, this nitroimidazole is a primary treatment for Chagas disease.[3]

Quantitative Data on Antitrypanosomal Agents

The following tables summarize the in vitro efficacy of various established and novel antitrypanosomal compounds against different species and life-cycle stages of trypanosomes.

Table 1: Efficacy of Clinically Used Antitrypanosomal Drugs against Trypanosoma brucei

| Drug | EC50 (µM) | Reference |

| Eflornithine | 15 | [5] |

| Melarsoprol | 0.007 | [5] |

| Nifurtimox | 2.6 | [5] |

| Pentamidine | 0.0025 | [5] |

| Suramin | 0.027 | [5] |

Table 2: Efficacy of Novel Imidazopyridine Analogs against Trypanosoma cruzi and Trypanosoma brucei

| Compound | T. cruzi EC50 (µM) | T. brucei EC50 (µM) | Reference |

| Compound 20 | < 0.1 | < 0.1 | [6] |

| Compound 21 | < 0.1 | > 1 | [6] |

| Benznidazole | 0.69 | N/A | [6][7] |

| Pentamidine | N/A | 0.00216 | [6][7] |

Table 3: Efficacy of Novel Tetracyclic Iridoids against Trypanosoma brucei

| Compound | IC50 (µM) | Reference |

| Molucidin | 1.27 | [8] |

| ML-2-3 | 3.75 | [8] |

| ML-F52 | 0.43 | [8] |

| Ursolic acid | 15.37 | [8] |

| Oleanolic acid | 13.68 | [8] |

Novel Chemical Scaffolds in Antitrypanosomal Drug Discovery

The search for new, safer, and more effective antitrypanosomal drugs has led to the exploration of diverse chemical scaffolds. High-throughput screening of chemical libraries has been instrumental in identifying novel starting points for drug development.[9]

-

Pyrazole-Thiadiazoles and Pyrazole-Thiazolines: These heterocyclic compounds have demonstrated significant activity against intracellular amastigotes of T. cruzi.[10][11] Some derivatives have shown potent antiparasitic activity in 3D cardiac microtissue models.[10]

-

Imidazopyridines: A series of imidazopyridine analogues have been synthesized and shown to have potent in vitro activity against both T. cruzi and T. brucei.[6][7]

-

Cruzipain Inhibitors: Cruzipain, the major cysteine peptidase of T. cruzi, is a key virulence factor and a validated drug target.[3][12] Screening of chemical boxes has identified novel scaffolds for cruzipain inhibition.[3][9][12]

-

Natural Products: Secondary metabolites from medicinal plants, such as alkaloids, terpenoids, and flavonoids, represent a rich source of potential antitrypanosomal agents.[4] Novel tetracyclic iridoids isolated from Morinda lucida have shown promising activity.[8]

Targeted Signaling Pathways

Exploiting the differences between host and parasite signaling pathways is a promising strategy for developing selective antitrypanosomal drugs.

-

cAMP Signaling Pathway: The cyclic AMP (cAMP) signaling pathway in trypanosomatids is involved in crucial processes like differentiation, proliferation, and osmoregulation.[13][14] Key components of this pathway, such as adenylyl cyclases and phosphodiesterases (PDEs), are structurally distinct from their mammalian counterparts, making them attractive drug targets.[13][14][15][16]

-

Protein Kinases: Protein kinases play a central role in transducing cellular signals.[15] The kinome of Trypanosoma species reveals unique features that can be exploited for drug discovery.[17]

-

Calcium Signaling: Calcium is a critical second messenger involved in host cell invasion by T. cruzi.[17]

The following diagram illustrates a simplified representation of the cAMP signaling pathway in Trypanosoma cruzi as a potential drug target.

Caption: Simplified cAMP signaling pathway in Trypanosoma cruzi.

Experimental Protocols for Antitrypanosomal Drug Discovery

A standardized workflow is crucial for the efficient screening and development of new antitrypanosomal drugs. This typically involves a cascade of in vitro and in vivo assays.

In Vitro Assays

-

Primary Screening against Parasite Growth:

-

Objective: To identify compounds that inhibit the growth of trypanosomes.

-

Methodology:

-

Cultivate bloodstream form T. brucei or epimastigotes of T. cruzi in appropriate culture medium.[18][19]

-

Dispense a diluted parasite culture into 96-well microplates.[19]

-

Add test compounds at a single high concentration (e.g., 20 µg/mL).[19]

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[19]

-

Assess parasite viability using a resazurin-based fluorescence assay or by measuring changes in fluorescence intensity of reporter strains (e.g., tdTomato-expressing parasites).[18][20]

-

Calculate the percentage of growth inhibition relative to untreated controls.[19]

-

-

-

Dose-Response Analysis (IC50/EC50 Determination):

-

Objective: To determine the potency of active compounds.

-

Methodology:

-

Perform serial dilutions of the hit compounds to generate a concentration range.[19]

-

Conduct the growth inhibition assay as described above with the range of compound concentrations.

-

Generate dose-response curves by plotting the percentage of inhibition against the compound concentration.

-

Calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) using a suitable curve-fitting algorithm.[19][20]

-

-

-

Intracellular Amastigote Assay (T. cruzi):

-

Objective: To evaluate the efficacy of compounds against the clinically relevant intracellular stage of T. cruzi.

-

Methodology:

-

Seed mammalian host cells (e.g., L6 myoblasts or Vero cells) in 96-well plates and allow them to adhere.[21]

-

Infect the host cells with trypomastigotes of T. cruzi.

-

After an incubation period to allow for invasion, wash the plates to remove extracellular parasites.[21]

-

Add the test compounds at various concentrations and incubate for a further 48-72 hours.[22]

-

Fix and stain the cells (e.g., with Giemsa) and visually count the number of intracellular amastigotes.[22] Alternatively, use automated imaging systems or reporter gene assays (e.g., luciferase-expressing parasites) for quantification.[18]

-

-

-

Cytotoxicity Assay:

-

Objective: To assess the toxicity of compounds against mammalian cells and determine their selectivity index (SI).

-

Methodology:

-

Culture a mammalian cell line (e.g., THP-1, HepG2, or L6) in 96-well plates.[6][19]

-

Expose the cells to the same concentration range of the test compounds used in the antitrypanosomal assays.

-

After a 48-72 hour incubation, determine cell viability using a suitable assay (e.g., MTT or resazurin).[22]

-

Calculate the 50% cytotoxic concentration (CC50).

-

Determine the Selectivity Index (SI) as the ratio of CC50 to IC50 (or EC50).

-

-

In Vivo Assays

-

Acute Murine Model of Infection:

-

Objective: To evaluate the in vivo efficacy of lead compounds.

-

Methodology:

-

Infect mice (e.g., BALB/c or Swiss Webster) with a lethal dose of bloodstream trypomastigotes of T. brucei or T. cruzi.[23]

-

Initiate treatment with the test compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a defined period.

-

Monitor parasitemia in blood samples taken from the tail vein at regular intervals.

-

Record survival rates of the treated mice compared to an untreated control group.

-

For T. cruzi, bioluminescence imaging of infected mice using luciferase-expressing parasites can be used to monitor parasite load in real-time.[18][23]

-

-

The following diagram illustrates a typical workflow for antitrypanosomal drug discovery.

Caption: A generalized workflow for antitrypanosomal drug discovery.

Conclusion

The exploration of the chemical space for antitrypanosomal agents is a dynamic and evolving field. While significant challenges remain, the combination of high-throughput screening, medicinal chemistry optimization of novel scaffolds, and a deeper understanding of parasite-specific biological pathways offers a promising path toward the development of new, safer, and more effective treatments for trypanosomiasis. The methodologies and data presented in this guide provide a framework for researchers engaged in this critical endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel scaffolds for inhibition of Cruzipain identified from high-throughput screening of anti-kinetoplastid chemical boxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitrypanosomal secondary metabolites from medicinal plants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Class of Antitrypanosomal Agents Based on Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Advances in preclinical approaches to Chagas disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Signal Transduction Pathways as Therapeutic Target for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signal Transduction Pathways as Therapeutic Target for Chagas Disease [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 19. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]

- 22. mdpi.com [mdpi.com]

- 23. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Antitrypanosomal Agent 7

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive set of protocols for the in vitro evaluation of "Antitrypanosomal Agent 7," a novel compound under investigation for its activity against trypanosomes, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease. The described assays are designed to determine the compound's efficacy, selectivity, and potential mechanism of action. These protocols are foundational for the preclinical assessment of new chemical entities in antitrypanosomal drug discovery.

The workflow begins with the cultivation of relevant Trypanosoma species, followed by primary screening to determine the compound's potency (IC50). Subsequent assays assess cytotoxicity against a mammalian cell line to establish a selectivity index. Finally, preliminary mechanism-of-action studies are outlined to investigate the compound's effect on parasite cell cycle and mitochondrial integrity.

Experimental Workflow

The overall strategy for the in vitro evaluation of this compound follows a tiered screening cascade. This approach ensures that promising compounds are efficiently identified and characterized. The workflow progresses from initial potency testing to selectivity and preliminary mechanism of action studies.

Caption: Experimental workflow for in vitro testing of this compound.

Parasite and Cell Culture Protocols

Cultivation of Trypanosoma brucei brucei Bloodstream Forms (BSF)

This protocol is adapted for the axenic (feeder-cell-free) culture of T. b. brucei.

Materials:

-

T. b. brucei (e.g., Lister 427 strain)

-

HMI-9 (Hirumi's Modified Iscove's Medium) or IMDM[1]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

T-25 or T-75 culture flasks (vented cap)

-

Humidified incubator (37°C, 5% CO2)

-

Hemacytometer (Neubauer chamber)

Procedure:

-

Prepare complete HMI-9 medium: To 500 mL of HMI-9 base medium, add 50 mL (10%) heat-inactivated FBS, 5 mL Penicillin-Streptomycin (100 U/mL and 100 µg/mL final concentration, respectively), and 0.5 mL of 1 M 2-mercaptoethanol (1 mM final concentration).

-

Thaw a cryopreserved vial of T. b. brucei BSF rapidly in a 37°C water bath.

-

Transfer the parasite suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.

-

Centrifuge at 1,000 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the parasite pellet in 5 mL of fresh complete HMI-9 medium.

-

Transfer the suspension to a T-25 culture flask and incubate at 37°C with 5% CO2.[2]

-

Monitor the culture daily using an inverted microscope. Cell density should be maintained between 1x10^5 and 1x10^6 cells/mL to ensure logarithmic growth.[2]

-

Sub-culture the parasites every 24-48 hours by diluting the culture with fresh, pre-warmed medium to a density of 1x10^5 cells/mL.

Cultivation of Trypanosoma cruzi Epimastigotes and Amastigotes

T. cruzi has distinct life cycle stages, with epimastigotes being used for initial screening and intracellular amastigotes for assessing clinically relevant activity.

Materials for Epimastigotes:

-

T. cruzi epimastigotes (e.g., Tulahuen or Dm28c strain)[3]

-

LIT (Liver Infusion Tryptose) medium supplemented with 10% FBS[3]

-

Incubator at 28°C

Procedure for Epimastigotes:

-

Culture epimastigotes in T-25 flasks with supplemented LIT medium at 28°C.[3]

-

Maintain the parasite density between 1x10^6 and 2x10^7 cells/mL.

-

Sub-culture weekly by diluting into fresh medium.

Materials for Intracellular Amastigotes:

-

Vero cells or LLC-MK2 cells (host cells)[4]

-

Trypomastigotes (derived from infected Vero cell cultures)

-

Humidified incubator (37°C, 5% CO2)

Procedure for Amastigote Culture:

-

Seed Vero cells in a T-75 flask and grow to 80-90% confluency.

-

Infect the Vero cell monolayer with culture-derived trypomastigotes at a multiplicity of infection (MOI) of 5-10.[5][6]

-

Incubate for 18-24 hours to allow for parasite invasion.

-

Wash the monolayer three times with sterile PBS or serum-free medium to remove extracellular parasites.[4]

-

Add fresh complete medium and incubate at 37°C, 5% CO2.

-

Harvest trypomastigotes from the supernatant of infected cultures after 5-9 days for subsequent experiments or to maintain the infection cycle.[4] Amastigotes for assays will be established within host cells in microplates.

In Vitro Antitrypanosomal Activity Assay

This protocol uses a resazurin-based assay (also known as AlamarBlue) to determine the IC50 of Agent 7. Resazurin, a blue non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[7]

Materials:

-

Log-phase T. b. brucei BSF or T. cruzi epimastigotes

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS, sterile filtered)

-

Standard control drugs (e.g., benznidazole, nifurtimox, suramin)

-

Sterile 96-well or 384-well black, clear-bottom microplates

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Plate Preparation:

-

For T. b. brucei: Dilute log-phase parasites to a final concentration of 2x10^4 cells/mL in complete HMI-9. Dispense 100 µL into each well of a 96-well plate.

-

For T. cruzi amastigotes: Seed host cells (e.g., Vero cells) at 1.7x10^4 cells/well in a 96-well plate and incubate overnight.[5] Infect with trypomastigotes at an MOI of 10 for ~5 hours, then wash to remove non-internalized parasites before adding compounds.[5]

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and control drugs in the appropriate culture medium.

-

Add the diluted compounds to the wells. The final DMSO concentration should not exceed 0.5%.[1]

-

Include wells with parasites and 0.5% DMSO as a negative control (100% viability) and wells with a high concentration of a standard drug as a positive control (0% viability).

-

-

Incubation: Incubate the plates at 37°C, 5% CO2 for 48 hours for the primary incubation, and then add 10% (by volume) of the resazurin solution. Incubate for another 24 hours.[8]

-

Data Acquisition: Measure the fluorescence using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (media only).

-

Normalize the data to the controls (% inhibition).

-

Plot the percentage inhibition against the log of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Mammalian Cell Cytotoxicity Assay

This assay determines the toxicity of Agent 7 against a mammalian cell line to calculate the selectivity index (SI).

Materials:

-

Mammalian cell line (e.g., Vero, L6 myoblasts, or HEK293)

-

Complete DMEM with 10% FBS

-

MTT solution (5 mg/mL in PBS) or Resazurin solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT)

-

96-well clear microplates

-

Absorbance or fluorescence plate reader

Procedure:

-

Seed mammalian cells in a 96-well plate at a density of 0.5x10^4 to 1x10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.[8]

-

Remove the medium and add fresh medium containing serial dilutions of this compound.

-

Incubate for 48-72 hours.

-

For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of solubilization buffer. Read absorbance at 570 nm.

-

For Resazurin assay: Follow the same procedure as the antitrypanosomal assay (Section 2, steps 3-4).

-

Calculate the 50% cytotoxic concentration (CC50) using the same data analysis method as for the IC50.

-

Calculate the Selectivity Index (SI) as: SI = CC50 / IC50 . A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Preliminary Mechanism of Action (MoA) Studies

Cell Cycle Analysis via DAPI Staining

This method assesses whether Agent 7 affects key cell cycle events in T. brucei, such as nuclear (N) and kinetoplast (K) division.

Materials:

-

T. b. brucei BSF

-

DAPI (4′,6-diamidino-2-phenylindole) staining solution

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Treat log-phase T. b. brucei with Agent 7 at concentrations of 1x and 5x its IC50 for 24 hours.[9] Include an untreated control.

-

Harvest the parasites by centrifugation and wash with PBS.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Stain the cells with DAPI solution.

-

Wash the cells and mount them on a microscope slide.

-

Observe under a fluorescence microscope, counting at least 200 cells per condition. Categorize cells based on their N and K configurations (e.g., 1N1K, 1N2K, 2N2K).

-

An accumulation of a specific cell type (e.g., 1N2K or 2N2K) compared to the untreated control suggests a block in mitosis or cytokinesis, respectively.[9][10]

Potential Trypanosomal Drug Targets

The specific molecular target of a novel agent is often unknown. However, antitrypanosomal drugs typically interfere with essential cellular processes. This diagram illustrates several key pathways and organelles in Trypanosoma that represent potential targets for chemotherapy.

Caption: Potential cellular targets for antitrypanosomal agents within a trypanosome.

Data Presentation

Quantitative data should be summarized in tables for clarity and comparison.

Table 1: In Vitro Activity and Selectivity of this compound

| Compound | Target Organism | IC50 (µM) ± SD | Mammalian Cell Line | CC50 (µM) ± SD | Selectivity Index (SI) |

| Agent 7 | T. b. brucei | Value | Vero | Value | Value |

| Agent 7 | T. cruzi (amastigote) | Value | Vero | Value | Value |

| Benznidazole | T. cruzi (amastigote) | Value | Vero | Value | Value |

| Suramin | T. b. brucei | Value | Vero | Value | Value |

SD: Standard Deviation from at least three independent experiments.

Table 2: Cell Cycle Analysis of T. b. brucei after 24h Treatment with Agent 7

| Treatment | Concentration | % 1N1K | % 1N2K | % 2N2K | % Other |

| Untreated Control | - | Value | Value | Value | Value |

| Agent 7 | 1x IC50 | Value | Value | Value | Value |

| Agent 7 | 5x IC50 | Value | Value | Value | Value |

| Melarsoprol (Control) | 5x IC50 | Value | Value | Value | Value |

1N1K: 1 Nucleus, 1 Kinetoplast; 1N2K: 1 Nucleus, 2 Kinetoplasts; 2N2K: 2 Nuclei, 2 Kinetoplasts.

References